Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic small molecule characterized by a piperazine core modified with a sulfonyl-linked aromatic carbamoyl group and an ethyl carboxylate ester. The 2-methyl-1,3-dioxoisoindolin-4-yl moiety introduces a bicyclic lactam structure, which is known to enhance metabolic stability and influence binding interactions in biological systems .
Key structural features include:
- Piperazine ring: Provides conformational flexibility and serves as a scaffold for functional group attachment.
- Sulfonyl bridge: Enhances electron-withdrawing properties and stabilizes intermolecular interactions.
- 2-Methyl-1,3-dioxoisoindolin-4-yl group: Contributes to π-π stacking and hydrogen-bonding capabilities, critical for target engagement .
Properties
IUPAC Name |
ethyl 4-[4-[(2-methyl-1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O7S/c1-3-34-23(31)26-11-13-27(14-12-26)35(32,33)16-9-7-15(8-10-16)20(28)24-18-6-4-5-17-19(18)22(30)25(2)21(17)29/h4-10H,3,11-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIGEDMXMQOGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Isoindoline Nucleus: This step often involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold.
Coupling Reactions: The isoindoline derivative is then coupled with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group.
Piperazine Ring Introduction: The final step involves the reaction of the intermediate with ethyl piperazine-1-carboxylate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced isoindoline derivatives, and various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells.
Materials Science: It is used in the synthesis of photochromic materials and polymer additives.
Biological Research: The compound’s derivatives are explored for their antiviral and antimicrobial properties.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves multiple pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing differences in substituents, physicochemical properties, and biological relevance.
Structural and Functional Insights
- Isoindolinone vs. This may enhance target protein binding in proteolysis applications .
- Sulfonyl vs. Carbodithioate : The sulfonyl group in the target compound improves aqueous solubility relative to the carbodithioate in , but the latter’s sulfur atoms enable metal chelation, relevant for antitumor effects.
- Chlorine and Nitro Substituents : Chlorine in and nitro in increase lipophilicity and electron-withdrawing effects, respectively, influencing pharmacokinetics and enzyme inhibition .
Pharmacological Implications
- The target compound’s ethyl carboxylate and sulfonyl groups align with trends in LYMTAC (lysosome-targeting chimera) design, where similar structures promote lysosomal degradation pathways .
- Analog demonstrates how acetamido and ethoxy substituents mitigate oxidative metabolism, a strategy applicable to improving the target’s bioavailability .
Biological Activity
Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by several functional groups that contribute to its biological properties. Its molecular formula is , with a molecular weight of approximately 404.48 g/mol. The presence of a piperazine ring and sulfonamide moiety are notable features that may influence its pharmacological profile.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It may influence pathways such as the PI3K/Akt and MAPK signaling cascades, which are critical in regulating cell growth and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The following table summarizes key findings from recent studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (breast cancer) | 5.2 | Induction of apoptosis | |
| HCT116 (colon cancer) | 3.8 | Inhibition of cell cycle progression |
Antimicrobial Activity
Preliminary investigations have also suggested antimicrobial properties against several bacterial strains. The compound's ability to disrupt bacterial cell membranes may underlie this activity.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in MCF-7 cells revealed that treatment with the compound led to a significant reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, corroborating the compound's role in inducing programmed cell death.
Case Study 2: Synergistic Effects
Another study explored the synergistic effects of this compound when combined with standard chemotherapeutics like doxorubicin. The combination therapy exhibited enhanced cytotoxicity compared to either agent alone, suggesting a potential for improved therapeutic strategies in oncology.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates good oral bioavailability and metabolic stability, making it a candidate for further development. Toxicological assessments have shown manageable safety profiles in preliminary animal studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
